molecular formula C8H14N2O B13277384 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13277384
M. Wt: 154.21 g/mol
InChI Key: ARQSYWCFMGCSOR-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethan-1-ol group attached to position 5. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Rhodium (III) complexes can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Propylpyrazolecarboxylic acid or propylpyrazolealdehyde.

    Reduction: Propylpyrazoleethane.

    Substitution: Propylpyrazoleethyl halides or amines.

Scientific Research Applications

2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.

    2-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-ol: Contains a phenyl group instead of a propyl group.

    2-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-ol: Contains an ethyl group instead of a propyl group.

Uniqueness

2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and its ability to interact with biological targets.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-propylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-2-6-10-8(4-7-11)3-5-9-10/h3,5,11H,2,4,6-7H2,1H3

InChI Key

ARQSYWCFMGCSOR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CCO

Origin of Product

United States

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